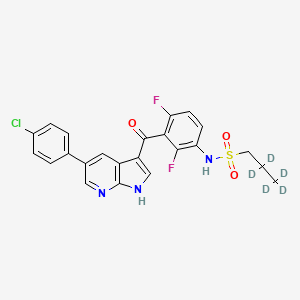
Vemurafenib-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vemurafenib-d5 is a deuterated form of vemurafenib, a kinase inhibitor used primarily in the treatment of melanoma with the BRAF V600E mutation. This compound is designed to inhibit the activity of the mutated BRAF kinase, which plays a crucial role in the proliferation of cancer cells. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of vemurafenib due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vemurafenib-d5 involves the incorporation of deuterium atoms into the molecular structure of vemurafenib. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated dimethylacetamide as a solvent, which facilitates the incorporation of deuterium into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling.
化学反応の分析
Types of Reactions
Vemurafenib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols or amines.
科学的研究の応用
Vemurafenib-d5 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of vemurafenib in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying potential metabolites of vemurafenib.
Drug Interactions: Assessing potential interactions with other drugs and their impact on the efficacy and safety of vemurafenib.
Cancer Research: Exploring the efficacy of vemurafenib in treating different types of cancer, including melanoma, colorectal cancer, and thyroid cancer.
作用機序
Vemurafenib-d5 exerts its effects by selectively inhibiting the mutated BRAF kinase, specifically the V600E mutation. This inhibition blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival . By targeting this pathway, this compound effectively reduces tumor growth and induces apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Dabrafenib: Another BRAF inhibitor used in the treatment of melanoma with the BRAF V600E mutation.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors for enhanced efficacy.
Cobimetinib: Another MEK inhibitor used in combination with vemurafenib for treating melanoma.
Uniqueness of Vemurafenib-d5
This compound is unique due to its deuterated nature, which provides several advantages in research and clinical applications. The incorporation of deuterium atoms enhances the stability and metabolic profile of the compound, allowing for more accurate pharmacokinetic studies and reducing the potential for drug interactions .
特性
分子式 |
C23H18ClF2N3O3S |
|---|---|
分子量 |
495.0 g/mol |
IUPAC名 |
N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-2,2,3,3,3-pentadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2 |
InChIキー |
GPXBXXGIAQBQNI-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
正規SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


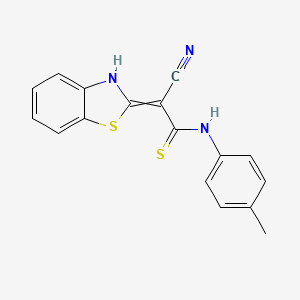
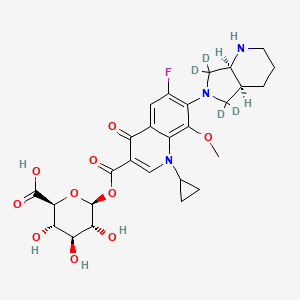


![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)

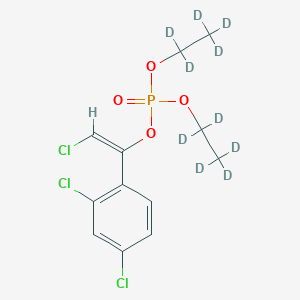
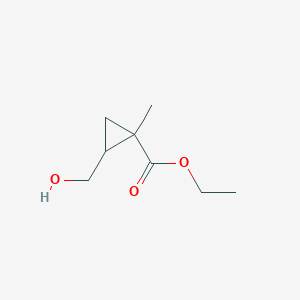
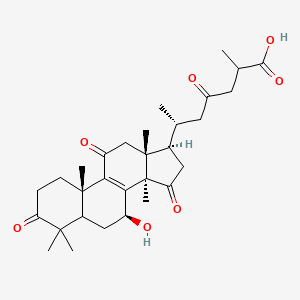
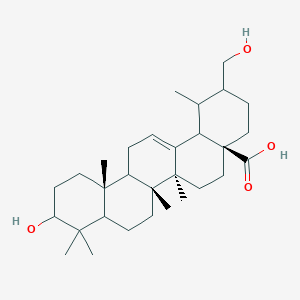
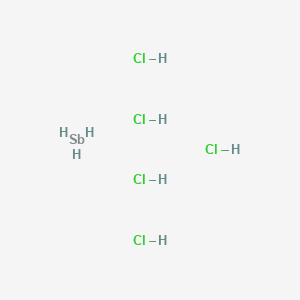
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)
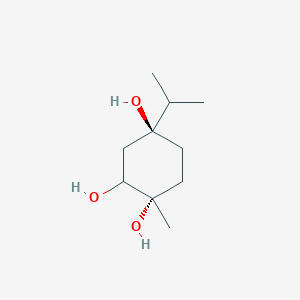
![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
